Cas no 1956377-87-9 (1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride)

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1956377-87-9
- 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- SB73012
- 1-(4-((2-AMINOETHYL)AMINO)-7-CHLOROQUINOLIN-3-YL)-2,2,2-TRIFLUOROETHANONE HCL
-
- インチ: 1S/C13H11ClF3N3O.ClH/c14-7-1-2-8-10(5-7)20-6-9(11(8)19-4-3-18)12(21)13(15,16)17;/h1-2,5-6H,3-4,18H2,(H,19,20);1H
- InChIKey: WZRYLPKIJHUQBM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C(C=1)=NC=C(C(C(F)(F)F)=O)C=2NCCN.Cl
計算された属性
- せいみつぶんしりょう: 353.0309519g/mol
- どういたいしつりょう: 353.0309519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 380
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229120-1g |
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |
1956377-87-9 | 95%+ | 1g |
$1316 | 2021-08-04 | |
Chemenu | CM229120-1g |
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |
1956377-87-9 | 95%+ | 1g |
$1393 | 2023-03-05 |
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochlorideに関する追加情報
Comprehensive Overview of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1956377-87-9)
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1956377-87-9) is a specialized quinoline derivative with significant potential in pharmaceutical research and development. This compound, characterized by its trifluoroethanone moiety and chloroquinoline backbone, has garnered attention for its unique structural features and potential applications in drug discovery. Researchers are particularly interested in its role as a kinase inhibitor or signal transduction modulator, given the growing demand for targeted therapies in oncology and autoimmune diseases.
The molecular structure of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride combines a 7-chloroquinoline core with an aminoethylamino side chain, which may enhance its binding affinity to biological targets. The presence of the trifluoromethyl group is noteworthy, as this moiety is increasingly valued in medicinal chemistry for its ability to improve metabolic stability and membrane permeability—key factors addressed in recent drug design optimization studies. Current literature suggests potential applications in cancer research, where similar compounds have shown promise in preclinical models.
From a synthetic chemistry perspective, the preparation of CAS No. 1956377-87-9 involves multi-step organic transformations, including quinoline functionalization and amide coupling reactions. The hydrochloride salt form improves solubility—a critical parameter frequently searched by pharmaceutical scientists investigating bioavailability enhancement strategies. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, techniques commonly discussed in pharmaceutical quality control forums.
The compound's mechanism of action remains under investigation, but its structural analogs have demonstrated activity against various protein kinases—a hot topic in precision medicine discussions. This aligns with current industry trends toward personalized therapeutics, where researchers actively seek compounds with selective target profiles. The chloroquinoline scaffold itself is receiving renewed interest due to its presence in several FDA-approved drugs, making 1956377-87-9 a valuable reference material for structure-activity relationship studies.
Stability studies indicate that proper storage conditions (typically 2-8°C under inert atmosphere) are essential for maintaining the integrity of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride. This information is particularly relevant for laboratories focusing on long-term compound storage solutions—a frequently searched topic among research facilities. The compound's spectral data and chromatographic purity parameters are crucial for scientists performing method validation in analytical development.
In the context of green chemistry initiatives, synthetic routes to this compound are being evaluated for their environmental impact, reflecting the pharmaceutical industry's growing emphasis on sustainable synthesis. The trifluoromethyl group's introduction often involves special reagents, making this compound an interesting case study for fluorination methodologies—a subject of numerous recent publications.
As a reference standard, CAS No. 1956377-87-9 serves important roles in analytical method development and impurity profiling, two areas receiving increased regulatory scrutiny. Its well-defined structure makes it suitable for mass spectrometry libraries, addressing the need for reliable compound identification tools in metabolomics research.
The pharmacological potential of this quinoline derivative continues to be explored through high-throughput screening platforms. Its structural features align with current investigations into allosteric modulation strategies—a trending approach in drug discovery innovation. Researchers are particularly interested in how the aminoethylamino side chain might influence target engagement kinetics, a parameter gaining importance in kinetic drug profiling studies.
In summary, 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride represents a chemically intriguing scaffold with multiple potential applications in modern pharmaceutical research. Its development reflects several current industry priorities, including targeted drug delivery, metabolic stability optimization, and selective kinase inhibition—all active areas of investigation in academic and industrial settings worldwide.
1956377-87-9 (1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride) 関連製品
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